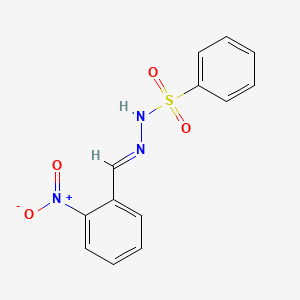
3-氯-4-(2-丙炔-1-氧基)苯甲醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzaldehyde oximes and their derivatives often involves reactions between aldehydes and hydroxylamine, leading to oxime formation. For instance, derivatives similar to 3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime can be synthesized through reactions involving specific oxime ether derivatives, demonstrating the versatility and reactivity of these compounds under various conditions (Dey et al., 2017).
Molecular Structure Analysis
The molecular structure of benzaldehyde oximes is characterized by the presence of the oxime group (–C=N–OH), which significantly influences the compound's chemical behavior and interactions. Crystallographic studies can provide detailed insights into the molecular geometry, confirming the planar or near-planar nature of these molecules and their potential for forming stable crystal structures through hydrogen bonding and π-π interactions (Dey et al., 2017).
Chemical Reactions and Properties
Benzaldehyde oximes undergo various chemical reactions, including Pd-catalyzed ortho C-H hydroxylation, indicating their reactivity and potential for functionalization in organic synthesis. These reactions can lead to diverse derivatives with varying properties, demonstrating the compound's versatility (Chen et al., 2017).
Physical Properties Analysis
The physical properties of benzaldehyde oximes, such as melting points, solubility, and crystal structure, can be influenced by the specific substituents and the overall molecular structure. Spectroscopic methods, including IR, NMR, and UV-visible spectroscopy, are commonly used to characterize these compounds and provide insights into their physical properties (Özay et al., 2013).
Chemical Properties Analysis
The chemical properties of benzaldehyde oximes, such as their reactivity towards various reagents and conditions, can be explored through studies on their synthesis, reactivity patterns, and potential applications in organic synthesis. These studies reveal the compound's ability to participate in a wide range of chemical reactions, highlighting its significance in synthetic chemistry (Chen et al., 2017).
科学研究应用
合成与结构分析
Dey 等人(2017 年)的一项重要研究展示了三个肟醚衍生物的合成和晶体学分析,包括与 3-氯-4-(2-丙炔-1-氧基)苯甲醛肟结构相似的化合物。他们的工作展示了分子间相互作用的相互作用,将分子组装成不同的结构,并探索了它们的电子结构和分子静电势。这项基础研究提供了对这些化合物的结构和电子性质的见解,为进一步的基于应用的研究奠定了基础 (Dey、Praveena、Pal 和 Mukherjee,2017 年)。
催化应用
肖阳·陈、奥兹图克和索伦森(2017 年)关于钯催化的苯甲醛邻位 C-H 羟基化的研究引入了一种方法,该方法有可能应用于 3-氯-4-(2-丙炔-1-氧基)苯甲醛肟的衍生物。本研究重点介绍了特定导向基团和氧化剂在促进芳香族化合物选择性官能化中的作用,这是一种可用于肟衍生物官能化修饰的技术 (Chen、Ozturk 和 Sorensen,2017 年)。
光催化反应与分子电子学
H. J. D. de Lijser 等人(2006 年)关于苯甲醛肟的光致电子转移反应的工作,包括可应用于 3-氯-4-(2-丙炔-1-氧基)苯甲醛肟衍生物的机制,提供了对这些化合物如何在特定条件下反应的详细机理理解。本研究阐明了从肟生成醛和腈的途径,这一过程对合成化学和材料科学具有影响 (de Lijser、Hsu、Marquez、Park、Sanguantrakun 和 Sawyer,2006 年)。
分子对接与光谱研究
Kaya、Kucuk 和 Kaya(2018 年)对肟分子进行了构象、光谱和分子对接研究,展示了它们与生物靶标的潜在相互作用。虽然他们的研究并未具体涉及 3-氯-4-(2-丙炔-1-氧基)苯甲醛肟,但它强调了肟衍生物在生物化学和药物研究中更广泛的相关性,突出了这些化合物在探测生物系统中的效用 (Kaya、Kucuk 和 Kaya,2018 年)。
安全和危害
属性
IUPAC Name |
(NE)-N-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEPPYJOIUFKFM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)


![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)
